molecular formula C22H27N3O4S B4017810 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

Cat. No. B4017810
M. Wt: 429.5 g/mol
InChI Key: QVGSPKKZVPUHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • One-Pot Multistep Synthesis : The synthesis of dimethyl sulfomycinamate through a Bohlmann-Rahtz heteroannulation reaction showcases a complex synthetic pathway that could be analogous to synthesizing the target compound, emphasizing regiocontrol and step economy in the synthesis of complex molecules (Bagley et al., 2005).

Molecular Structure Analysis

  • X-Ray Crystallography : Studies have employed X-ray crystallography to determine the molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provides a foundation for understanding the structural configuration and spatial orientation of similar compounds (Rublova et al., 2017).

Chemical Reactions and Properties

  • Electrophilic Substitutions : The reactions of 2,5-dimethyl pyrrole with phenylsulfonyl chloride explored electrophilic substitutions, which are relevant for understanding the chemical reactivity and interaction potential of the target compound (Seo et al., 1999).

Physical Properties Analysis

  • Ionic Conductivity and Thermal Stability : The characterization of N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide-LiTFSI–poly(ethylene glycol) dimethyl ether mixture as an electrolyte in Li/S cells highlights improvements in ionic conductivity and thermal stability, which could be insightful for understanding the physical properties of similar compounds (Shin & Cairns, 2008).

Chemical Properties Analysis

  • Reactivity and Mechanism : The reaction mechanism and reactivity of pyridine N-oxides with phenylsulfonylallene, resulting in the formation of cycloadducts, provide a detailed view of the chemical behavior and properties that could be expected from the target compound (Matsuoka et al., 1993).

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-16-10-11-17(2)20(14-16)25(30(3,28)29)15-21(26)23-19-9-5-4-8-18(19)22(27)24-12-6-7-13-24/h4-5,8-11,14H,6-7,12-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSPKKZVPUHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7135550

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 5
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Reactant of Route 6
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N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide

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